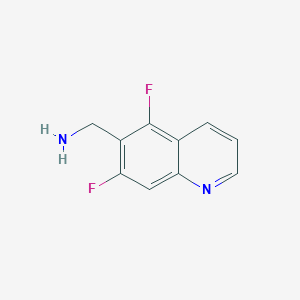

(5,7-Difluoroquinolin-6-yl)methanamine

Description

Contextualization within Quinoline-Based Amine Chemistry

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a recurring motif in the structures of numerous biologically active compounds and approved drugs. The introduction of an amine function, as seen in (5,7-Difluoroquinolin-6-yl)methanamine, further enhances the utility of the quinoline core. Aminoquinolines are a critical class of compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

The presence of fluorine atoms in the quinoline ring is a key feature that distinguishes this compound. The incorporation of fluorine into drug candidates is a common strategy in modern medicinal chemistry to modulate various physicochemical and biological properties. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. In the context of this compound, the difluoro substitution pattern can significantly impact the electronic properties of the quinoline ring system, thereby influencing its reactivity and biological activity in derived compounds.

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate or building block. The aminomethyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the difluoroquinoline moiety into larger, more complex molecular architectures. This is particularly valuable in the construction of novel drug candidates.

Detailed research findings from patent literature highlight the practical application of this compound. For instance, this compound has been utilized in the synthesis of novel heterocyclic oxime compounds, which are investigated for their potential therapeutic properties. google.com In one patented synthetic route, the methanamine is prepared from 2-(5,7-difluoroquinolin-6-ylmethyl)isoindoline-1,3-dione via hydrazinolysis. google.com This reaction cleaves the phthalimide protecting group to liberate the desired primary amine.

Furthermore, this compound has been employed as a key intermediate in the development of 3,5-disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H amadischem.combldpharm.comchembuyersguide.comtriazolo[4,5-b]pyridine compounds, which are designed as modulators of protein kinases. googleapis.comgoogle.com Protein kinases are a major class of drug targets in oncology and other diseases. The synthesis described in the patent involves the reaction of 2-(5,7-difluoroquinolin-6-yl)acetic acid, which is a precursor to the target methanamine. googleapis.comgoogle.com The conversion of the carboxylic acid to the amine can be achieved through a Curtius rearrangement, involving the formation of an acyl azide followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed. googleapis.comgoogle.com

The utility of this compound as a synthetic intermediate is summarized in the following table, which outlines its role in the preparation of advanced chemical entities.

| Precursor Compound | Target Compound Class | Therapeutic Area of Interest |

| 2-(5,7-difluoroquinolin-6-ylmethyl)isoindoline-1,3-dione | Heterocyclic oximes | General therapeutic applications |

| 2-(5,7-difluoroquinolin-6-yl)acetic acid | 3,5-disubstituted-3H-imidazo[4,5-b]pyridines and 3,5-disubstituted-3H amadischem.combldpharm.comchembuyersguide.comtriazolo[4,5-b]pyridines | Protein kinase modulation (e.g., oncology) |

Structure

3D Structure

Properties

IUPAC Name |

(5,7-difluoroquinolin-6-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-8-4-9-6(2-1-3-14-9)10(12)7(8)5-13/h1-4H,5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQFVHNAXTVDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)F)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 5,7 Difluoroquinolin 6 Yl Methanamine

Established Synthetic Pathways to (5,7-Difluoroquinolin-6-yl)methanamine

The synthesis of this compound typically involves a multi-step sequence starting from appropriately substituted anilines. While a direct, one-pot synthesis is not commonly reported, established methodologies for constructing the quinoline (B57606) core and subsequently introducing the aminomethyl group at the C6 position are utilized.

Precursor Compounds and Reaction Conditions

The primary route to this compound hinges on the preparation of a key intermediate, 5,7-difluoroquinoline-6-carbaldehyde (B1509996) or the corresponding nitrile, 5,7-difluoroquinoline-6-carbonitrile.

One common strategy to access the difluoroquinoline core is through a Skraup-Doebner-von Miller reaction or a related cyclization method. This involves the reaction of a difluoroaniline derivative with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. For the synthesis of the 5,7-difluoroquinoline (B1304923) scaffold, 3,5-difluoroaniline (B1215098) would be a logical starting material.

Once the 5,7-difluoroquinoline core is established, functionalization at the 6-position is required. This can be achieved through electrophilic aromatic substitution reactions, though the directing effects of the fluorine atoms and the quinoline nitrogen must be considered. A more controlled approach involves the synthesis of a precursor already bearing a functional group at the desired position.

A plausible synthetic sequence would be:

Synthesis of 5,7-difluoroquinoline: This can be accomplished through established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from 3,5-difluoroaniline.

Introduction of a functional group at the 6-position: This could involve a Vilsmeier-Haack reaction to introduce a formyl group (CHO) or a Sandmeyer reaction on a 6-amino-5,7-difluoroquinoline to introduce a cyano group (CN).

Conversion to the methanamine: The final step involves the conversion of the aldehyde or nitrile to the primary amine.

The following table summarizes potential precursor compounds and the general reaction conditions for their conversion to the target molecule.

| Precursor Compound | Reaction Type | Typical Reagents & Conditions |

| 5,7-Difluoroquinoline-6-carbaldehyde | Reductive Amination | NH3, H2, Catalyst (e.g., Raney Ni, Pd/C) or a hydride reducing agent (e.g., NaBH3CN) |

| 5,7-Difluoroquinoline-6-carbonitrile | Reduction | H2, Catalyst (e.g., Raney Ni, Pd/C, Rh/Al2O3) or a hydride reducing agent (e.g., LiAlH4) |

Reagent Selection and Catalysis in Amination Reactions

The conversion of the precursor aldehyde or nitrile to this compound is a critical step.

For the reductive amination of 5,7-difluoroquinoline-6-carbaldehyde , the reaction is typically carried out in the presence of ammonia (B1221849) and a reducing agent. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and efficient method. Alternatively, hydride reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can be employed under milder conditions. The choice of reagent can influence the reaction's selectivity and functional group tolerance.

The reduction of 5,7-difluoroquinoline-6-carbonitrile to the corresponding primary amine can also be achieved through catalytic hydrogenation. Catalysts such as Raney Nickel, Palladium, or Rhodium on a support like alumina (B75360) are effective. Strong hydride reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are also used, although this method is less chemoselective.

Purification and Isolation Techniques for the Compound

Following the synthesis, the purification and isolation of this compound are crucial to obtain a product of high purity. Standard laboratory techniques are employed for this purpose.

Initially, a work-up procedure is performed to remove inorganic salts and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution, followed by separation of the organic layer.

The primary method for purification is column chromatography on silica (B1680970) gel. A suitable eluent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of a basic modifier (like triethylamine) to prevent protonation and tailing of the amine on the acidic silica gel, is used to separate the desired product from unreacted starting materials and byproducts.

The purity of the isolated compound is typically assessed by techniques such as Thin Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . The final product is often isolated as a free base or as a more stable salt, such as the hydrochloride salt, which can be obtained by treating the free base with hydrochloric acid.

Utilization of this compound in Downstream Organic Transformations

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the construction of novel heterocyclic systems and in various coupling reactions.

Formation of Heterocyclic Ring Systems

The primary amine functionality of this compound is a key reactive site for the construction of new heterocyclic rings. It can act as a nucleophile in reactions with bifunctional electrophiles to form a variety of heterocyclic structures.

For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of dihydropyrimidine or dihydropyridine rings fused to another ring system. Condensation with appropriate reagents can also yield imidazole, pyrazole, or other nitrogen-containing heterocycles. These reactions are often catalyzed by an acid or a base and may require heating.

Condensation and Coupling Reactions Involving the Amine Functionality

The amine group of this compound readily participates in condensation and coupling reactions, allowing for the introduction of diverse substituents.

Condensation reactions with aldehydes and ketones lead to the formation of imines (Schiff bases) . These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

Acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yield the corresponding amides . This is a common strategy to introduce a wide range of functional groups and to build more complex molecular architectures.

N-Alkylation and N-Arylation reactions can be achieved by reacting the amine with alkyl halides or aryl halides under appropriate conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds with aryl or heteroaryl halides.

The following table provides examples of downstream transformations involving this compound.

| Reaction Type | Reactant | Product Type |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Acylation | Acyl Chloride or Carboxylic Acid | Amide |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Arylation | Aryl Halide | N-Aryl Amine |

| Heterocycle Formation | β-Dicarbonyl Compound | Dihydropyrimidine derivative |

Derivatization Strategies for Structural Modification

The primary amine functionality of this compound is the main site for derivatization, allowing for the introduction of a wide array of substituents through several key reaction types. These modifications are crucial for exploring the structure-activity relationships of molecules incorporating this quinoline core.

Amide Bond Formation: One of the most common derivatization strategies is the formation of an amide bond. This is typically achieved by reacting the primary amine with various acylating agents such as carboxylic acids (often activated in situ), acid chlorides, or acid anhydrides. The resulting N-acylated derivatives are a cornerstone of many synthetic efforts.

Table 1: Examples of Amide Bond Formation with this compound

| Acylating Agent | Reaction Conditions | Product Type |

| Carboxylic Acid | Amide coupling reagents (e.g., HATU, HOBt, EDC), base (e.g., DIPEA), solvent (e.g., DMF, CH₂Cl₂) | N-((5,7-Difluoroquinolin-6-yl)methyl)amide |

| Acid Chloride | Base (e.g., Triethylamine, Pyridine), solvent (e.g., CH₂Cl₂, THF) | N-((5,7-Difluoroquinolin-6-yl)methyl)amide |

| Acid Anhydride | Base (e.g., Triethylamine), solvent (e.g., CH₂Cl₂) | N-((5,7-Difluoroquinolin-6-yl)methyl)amide |

Reductive Amination: Another powerful technique for modifying the primary amine is reductive amination. This reaction involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, which is then reduced in situ to form a secondary or tertiary amine. This method allows for the introduction of a wide range of alkyl and aryl groups.

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde (R-CHO) | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) | N-Alkyl-(5,7-Difluoroquinolin-6-yl)methanamine |

| Ketone (R₂C=O) | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) | N,N-Dialkyl-(5,7-Difluoroquinolin-6-yl)methanamine |

N-Alkylation and N-Arylation: Direct alkylation of the amine can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. More controlled mono-alkylation can be achieved under specific conditions. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate.

Stereochemical Considerations in Synthesis and Derivatization

The compound this compound itself is achiral as it does not possess a stereocenter. However, stereochemistry becomes a critical consideration in two main scenarios: during the synthesis of certain quinoline precursors and, more commonly, during the derivatization of the methanamine group or modification of the quinoline ring.

Introduction of Chirality during Derivatization:

Many derivatization strategies can introduce one or more stereocenters into the final molecule. For instance, reacting the primary amine with a chiral carboxylic acid will result in a diastereomeric mixture if the resulting amide contains a new stereocenter. Similarly, reductive amination with a prochiral ketone can lead to the formation of a new chiral center at the carbon atom of the former carbonyl group.

Stereoselective Synthesis of the Quinoline Core:

While the parent compound is achiral, the synthesis of more complex, substituted quinoline derivatives can involve stereoselective steps. For example, asymmetric catalytic methods can be employed to create chiral quinoline precursors. Although not directly applicable to the synthesis of the achiral this compound, these principles are vital when designing syntheses of more complex, chiral analogs.

Asymmetric Hydrogenation of the Quinoline Ring:

A significant strategy for introducing chirality into the quinoline system is through asymmetric hydrogenation. acs.org The quinoline ring can be selectively reduced to a tetrahydroquinoline, creating two new stereocenters at positions 2 and 4. acs.org The use of chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can afford high enantioselectivity in this transformation. acs.org This approach is particularly valuable for creating rigid, chiral scaffolds for drug discovery. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in asymmetric transfer hydrogenation reactions. nih.gov

Table 3: Stereochemical Outcomes of Derivatization and Modification

| Reaction Type | Stereochemical Implication | Example |

| Amide coupling with a chiral acid | Formation of diastereomers | Reaction with (S)-Ibuprofen |

| Reductive amination with a prochiral ketone | Formation of a new stereocenter | Reaction with acetophenone |

| Asymmetric hydrogenation of the quinoline ring | Creation of two new stereocenters (cis or trans) | Formation of chiral (5,7-Difluoro-1,2,3,4-tetrahydroquinolin-6-yl)methanamine |

Molecular Architecture and Substituent Effects Within the 5,7 Difluoroquinolin 6 Yl Methanamine Scaffold

Conformational Analysis of the (5,7-Difluoroquinolin-6-yl)methanamine Core

The conformational flexibility of this compound is primarily centered around the rotation of the aminomethyl group at the C6 position. The quinoline (B57606) ring itself is a rigid, planar aromatic system. However, the orientation of the -CH₂NH₂ substituent relative to the plane of the quinoline ring is subject to rotational isomerism.

The key dihedral angle to consider is that defined by the C5-C6-Cα-N bond (where Cα is the methylene (B1212753) carbon). The rotational barrier for this bond is influenced by steric and electronic interactions between the aminomethyl group and the adjacent fluoro and aromatic functionalities.

Key Conformational Influences:

Steric Hindrance: The fluorine atom at the C5 position and the hydrogen atom at the C8 position of the quinoline ring create a sterically crowded environment on either side of the aminomethyl group. This steric hindrance will likely lead to a preferred staggered conformation where the amino group is oriented away from the bulky parts of the quinoline ring to minimize van der Waals repulsion.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the amine protons and the nitrogen atom of the quinoline ring or the fluorine atoms could influence the conformational landscape. However, the geometric constraints may not be optimal for strong hydrogen bond formation.

Gauche Effect: The presence of highly electronegative fluorine atoms can lead to a preference for a gauche conformation, where the aminomethyl group is positioned at a dihedral angle of approximately 60° relative to the C5-C6 bond. This effect arises from favorable hyperconjugative interactions between the C-H or C-N bonds of the side chain and the antibonding orbital of the C-F bond.

Illustrative Rotational Energy Profile:

| Dihedral Angle (C5-C6-Cα-N) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed with C5-F bond (steric clash) |

| 60° | Low | Gauche, potentially stabilized |

| 120° | High | Eclipsed with C6-C7 bond |

| 180° | Moderate | Anti, minimized steric hindrance but may lack stabilizing interactions |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational or experimental determination.

Influence of Fluoro Substituents on Electronic Properties and Reactivity

Electronic Effects:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the benzene (B151609) portion of the quinoline ring, making the carbon atoms more electrophilic.

Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the aromatic system through a resonance effect. This effect is generally weaker than the inductive effect for fluorine.

Quantum-chemical calculations on a series of difluoroquinolines have shown that the negative charge of the nitrogen atom extends to the fluorine atoms. researchgate.net The carbon atoms of the pyridine (B92270) ring are electron-deficient due to the π-electron withdrawing effect of the nitrogen atom, while the non-substituted carbon atoms of the benzene ring become more negatively charged due to the π-electron donating effect of the fluorine atoms. researchgate.net Notably, 5,7-difluoroquinoline (B1304923) is reported to have the lowest energy among several difluoroquinoline isomers, suggesting a degree of thermodynamic stability. researchgate.net

The introduction of fluorine can also significantly alter the pKa of the molecule. The electron-withdrawing nature of the fluorine atoms will decrease the basicity of the quinoline nitrogen and the aminomethyl group, thereby lowering their pKa values compared to the non-fluorinated analogue. nih.gov

Reactivity:

The altered electronic landscape directly impacts the reactivity of the molecule:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, enhanced by the fluorine substituents, makes it more susceptible to nucleophilic aromatic substitution reactions, although the C-F bond itself is very strong.

Electrophilic Aromatic Substitution: Conversely, the deactivation of the ring by the fluorine atoms makes electrophilic aromatic substitution reactions more difficult.

Reactivity of the Aminomethyl Group: The decreased basicity of the amino group will affect its nucleophilicity and its ability to participate in reactions such as acylation or alkylation.

The presence of fluorine can also block sites of metabolic oxidation, which is a common strategy in drug design to improve the metabolic stability of a compound. nih.gov

Isomeric Forms and Their Synthetic Accessibility

The synthesis of this compound and its isomers relies on established methods for the construction of the quinoline ring system, followed by the introduction or modification of the methanamine substituent.

Isomeric Forms:

Positional isomers of this compound would involve different arrangements of the fluorine atoms and the methanamine group on the quinoline scaffold. For instance, (5,8-Difluoroquinolin-6-yl)methanamine or (6,8-Difluoroquinolin-7-yl)methanamine would be structural isomers with potentially different chemical and biological properties.

Synthetic Accessibility:

The most common and versatile methods for synthesizing substituted quinolines are cyclization reactions. researchgate.net

Skraup Synthesis: A classic method involving the reaction of an appropriately substituted aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. For this compound, the starting material would likely be a derivative of 3,5-difluoroaniline (B1215098).

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Friedländer Annulation: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.

A plausible synthetic route to this compound could start from 5,7-difluoroquinoline-6-carbonitrile. The nitrile group can then be reduced to the corresponding methanamine. The synthesis of the starting 5,7-difluoroquinoline-6-carbonitrile could be achieved through multi-step sequences involving the construction of the difluorinated quinoline core followed by functionalization at the 6-position.

Direct fluorination of a pre-formed quinoline is also a possibility, though controlling the regioselectivity can be challenging and often depends on the directing effects of existing functional groups. researchgate.net Modern fluorination techniques, such as those using Selectfluor, have expanded the toolbox for the site-selective fluorination of azaarenes. acs.orgsemanticscholar.org

Illustrative Synthetic Precursors:

| Target Compound | Key Precursor(s) | Synthetic Strategy |

| This compound | 5,7-Difluoroquinoline-6-carbonitrile | Nitrile Reduction |

| 5,7-Difluoroquinoline-6-carbonitrile | 6-Bromo-5,7-difluoroquinoline | Cyanation Reaction |

| 6-Bromo-5,7-difluoroquinoline | 3,5-Difluoro-4-bromoaniline | Skraup or Combes Synthesis |

This table provides a hypothetical, yet chemically reasonable, synthetic pathway.

Applications in the Design and Synthesis of Advanced Chemical Entities

Incorporation of (5,7-Difluoroquinolin-6-yl)methanamine into Kinase Inhibitor Scaffolds

The this compound fragment serves as a critical building block in the synthesis of potent and selective protein kinase modulators. Its unique electronic and structural characteristics are leveraged to design advanced heterocyclic systems with tailored pharmacological profiles. A notable patent highlights the use of this amine in creating 3,5-disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H google.comgoogleapis.comgoogle.comtriazolo[4,5-b]pyridine compounds that act as modulators of protein kinases. google.com

Quinoline-based compounds have emerged as a prominent class of kinase inhibitors, with several approved drugs used in clinical oncology. google.com The quinoline (B57606) scaffold is considered a "privileged" structure in medicinal chemistry, capable of binding to the ATP-binding site of a wide range of kinases. The design of these inhibitors often involves modifying the quinoline core to achieve desired potency and selectivity, thereby disrupting the aberrant signaling pathways that drive tumor growth. google.com

Key design principles for quinoline-derived kinase modulators include:

Hinge Binding: The nitrogen atom of the quinoline ring is known to form crucial hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor.

Exploiting Hydrophobic Pockets: Substituents on the quinoline ring can be designed to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing binding affinity.

Modulating Physicochemical Properties: The introduction of fluorine atoms, as seen in the 5,7-difluoroquinoline (B1304923) moiety, is a common strategy to modulate properties such as metabolic stability, membrane permeability, and binding affinity. google.com

Bioisosteric Replacement: The substitution of a chemical moiety with another that has similar physical or chemical properties (a bioisostere) is a widely used technique. Replacing a standard quinoline with a difluoroquinoline can alter the molecule's electronic distribution and conformation, potentially leading to improved activity or reduced off-target effects. google.com

A key patent discloses the synthesis of various kinase inhibitors by utilizing this compound as a pivotal intermediate. google.com This involves coupling the methanamine group with a substituted pyridine (B92270) core to form a larger assembly, which is then cyclized to yield the final heterocyclic systems. These compounds are designed as modulators of protein kinases, including c-Met, a receptor tyrosine kinase implicated in various cancers. google.com

The general synthetic approach allows for the creation of a library of compounds with diverse substitutions, enabling the exploration of structure-activity relationships. The patent provides concrete examples of both imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine derivatives synthesized from this key building block. google.comgoogleapis.com

Table 1: Examples of Kinase Inhibitors Derived from this compound

| Intermediate Compound | Final Heterocyclic Scaffold | Reference |

|---|---|---|

| This compound | Imidazo[4,5-b]pyridine | google.com |

This table showcases the successful incorporation of the this compound moiety into complex heterocyclic systems targeted as kinase inhibitors, as detailed in the referenced patent literature.

The versatility of this compound extends to its use in the synthesis of other complex heterocyclic structures. Patent literature identifies this amine as a relevant component in the field of heterocyclic oxime compounds, which are also investigated as kinase inhibitors. google.com While specific synthetic examples starting directly from this compound to form oxime-containing final products are detailed within broader claims, its inclusion underscores its value as a versatile precursor for a range of kinase inhibitor scaffolds. google.com

Structure-Activity Relationship (SAR) Investigations of Compounds Bearing the this compound Substructure

The analysis of structure-activity relationships (SAR) is fundamental to optimizing the efficacy and selectivity of drug candidates. For compounds incorporating the this compound substructure, SAR studies focus on how the distinct components of the molecule influence its interaction with target kinases. google.com

The difluorinated quinoline ring is a critical pharmacophore that significantly influences the biological activity of the molecule. The fluorine atoms are not mere placeholders but have profound effects on the compound's properties.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase active site. It can also participate in non-classical hydrogen bonds (C-F···H-N or C-F···H-C), further stabilizing the ligand-protein complex.

Metabolic Stability: The substitution of hydrogen with fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. The 5 and 7 positions of the quinoline ring are often susceptible to metabolic modification.

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the quinoline nitrogen. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and ability to interact with the kinase hinge region.

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose within the kinase active site.

SAR studies on related difluoropyridinyl substituted heterocycles have demonstrated that the fluorine atoms are crucial for potent p38 MAP kinase inhibition. Similarly, the strategic placement of fluorine on quinoline and quinazoline (B50416) scaffolds has been shown to be critical for achieving high potency in pan-KIT mutant inhibitors. google.com

Flexibility and Vectorial Orientation: The single bonds within the methanamine group provide rotational freedom, allowing the difluoroquinoline moiety to adopt an optimal orientation for binding within the kinase's ATP pocket. This flexibility enables the molecule to adjust its conformation to maximize favorable interactions.

Positional Importance: The placement of the linker at the 6-position of the quinoline ring directs the substituent vectorially out from the core, allowing it to engage with specific regions of the kinase enzyme. This positioning is critical for connecting to other pharmacophoric elements of the inhibitor without causing steric clashes.

In broader studies of kinase inhibitors, the nature and length of linker groups are often varied to fine-tune the compound's activity. The methanamine linker provides a simple, effective, and synthetically accessible connection point that balances structural rigidity and conformational flexibility.

Computational and Theoretical Studies Relevant to 5,7 Difluoroquinolin 6 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. For (5,7-Difluoroquinolin-6-yl)methanamine, methods rooted in Density Functional Theory (DFT) are particularly powerful for elucidating various electronic characteristics.

Detailed analyses of the electronic structure of quinoline (B57606) derivatives have been successfully performed using DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, after full geometry optimization. researchgate.net Such calculations for this compound would provide crucial information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Molecular Electrostatic Potential (MEP) surface is a key indicator of the reactive sites of a molecule. nih.gov For this compound, the MEP map would likely reveal electron-rich regions (colored in red) around the nitrogen atom of the quinoline ring and the amino group, suggesting their roles as hydrogen bond acceptors or sites for electrophilic attack. Conversely, electron-deficient regions (colored in blue) would be expected around the fluorine atoms and the hydrogen atoms of the methanamine group, indicating their potential for hydrogen bonding or nucleophilic interactions.

Another important aspect of the electronic structure is the distribution of atomic charges. The Mulliken atomic charges , a widely used method for population analysis, can quantify the partial charge on each atom of this compound. nih.gov This information is vital for understanding the molecule's polarity and its interaction with its environment.

The table below summarizes the types of data that can be obtained from quantum chemical calculations for this compound and their significance.

| Calculated Property | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, providing insight into the molecule's polarity. |

These quantum chemical calculations provide a foundational understanding of the electronic properties of this compound, which is essential for predicting its reactivity and for designing derivatives with tailored electronic characteristics.

Molecular Docking and Dynamics Simulations of Derivatives with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a target protein. nih.gov For derivatives of this compound, these methods can be employed to screen for potential biological targets and to understand the molecular basis of their activity.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding energy. For instance, derivatives of this compound could be docked against a variety of protein targets, such as kinases, proteases, or DNA gyrase, to identify potential inhibitory activities. The docking results would provide a binding score, typically in kcal/mol, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.govnih.gov These simulations can reveal important information about the stability of the binding pose predicted by docking, the conformational changes that occur upon ligand binding, and the role of water molecules in mediating the interaction.

A typical workflow for molecular docking and MD simulations of a this compound derivative would involve:

Preparation of the ligand and protein structures.

Molecular docking of the ligand into the active site of the protein.

Selection of the best docking poses based on scoring functions and visual inspection.

Setting up and running MD simulations of the ligand-protein complex.

Analysis of the MD trajectories to assess the stability of the complex and to identify key interactions.

The table below illustrates the kind of data generated from these simulations and their interpretations.

| Simulation Output | Interpretation |

| Binding Energy (from docking) | A lower binding energy suggests a higher binding affinity. |

| Intermolecular Interactions | Identifies the key amino acid residues involved in binding. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand-protein complex over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the protein upon ligand binding. |

Through these in silico approaches, researchers can gain valuable insights into the potential therapeutic applications of this compound derivatives and guide the design of new compounds with improved binding affinities and specificities.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For compounds related to this compound, QSAR models can be developed to predict their biological activity and to guide the synthesis of new derivatives with enhanced potency.

The development of a QSAR model involves several key steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters and external validation sets.

For quinoline derivatives, QSAR studies have successfully correlated antibacterial activity with specific structural features. For example, a study on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids found that antibacterial potency was strongly dependent on the STERIMOL length and width of the substituent at the N1 position. nih.gov

The table below presents a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives and their potential influence on biological activity.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Affects cell membrane permeability. |

| Molecular Weight (MW) | Size of the molecule | Can influence binding site accessibility. |

| Number of Hydrogen Bond Donors/Acceptors | Hydrogen bonding capacity | Important for specific interactions with the target protein. |

| Topological Polar Surface Area (TPSA) | Polarity of the molecule | Relates to drug transport properties. |

| STERIMOL Parameters (L, B1, B5) | Steric properties of substituents | Can impact the fit of the molecule in the binding pocket. |

By developing robust QSAR models, it is possible to predict the activity of unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Advanced Methodologies in Research Pertaining to 5,7 Difluoroquinolin 6 Yl Methanamine

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of (5,7-Difluoroquinolin-6-yl)methanamine relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a cornerstone technique for the structural analysis of this compound. In a patent describing the synthesis of related compounds, the ¹H-NMR spectrum of this compound was reported in Dimethyl sulfoxide-d6 (DMSO-d6) at 400 MHz. googleapis.com The spectral data provides characteristic signals for the protons within the molecule.

A key step in the synthesis of a series of heterocyclic oxime compounds involves the preparation of this compound. google.com The structure of this intermediate is confirmed through methods including ¹H-NMR spectroscopy. google.com

Interactive ¹H-NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.82 | dd | 4.2, 1.6 | Aromatic CH |

| 8.47 | d | 8.4 | Aromatic CH |

| 7.71 | d | 9.7 | Aromatic CH |

| 7.62 | dd | 8.4, 4.1 | Aromatic CH |

| 3.85 | s | CH₂ | |

| 12.72 (bs) | NH₂ |

Note: The data presented is based on reported values in scientific literature and may be subject to variations based on experimental conditions.

Mass Spectrometry (MS): While specific mass spectrometry data for the isolated this compound is not detailed in the available search results, it is a standard technique used to confirm the molecular weight and fragmentation pattern of newly synthesized compounds. In the context of the synthesis of its precursors and derivatives, mass spectrometry is a crucial quality control step. jst.go.jp

Infrared (IR) Spectroscopy: Infrared spectroscopy would be instrumental in identifying the characteristic functional groups present in this compound. The spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and methylene (B1212753) groups, and C=C and C=N stretching of the quinoline (B57606) ring. The C-F stretching vibrations would also be present in the fingerprint region. However, specific IR data for this compound is not available in the searched literature.

Chromatographic Separation and Purity Assessment Methods

The isolation and purification of this compound, as well as the assessment of its purity, are critical steps in its research and development. Chromatographic techniques are the primary methods employed for these purposes.

Following its synthesis, this compound is typically purified. One documented method involves filtering the reaction mixture through celite, followed by concentration in vacuo and dilution with ethyl acetate (B1210297). google.comresearchgate.netgoogle.com This suggests that standard laboratory purification techniques are employed. While specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the purity assessment of this compound are not explicitly detailed in the available search results, these are the industry-standard techniques for determining the purity of pharmaceutical intermediates and active compounds.

Future Perspectives and Emerging Research Avenues for 5,7 Difluoroquinolin 6 Yl Methanamine Derivatives

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of (5,7-Difluoroquinolin-6-yl)methanamine derivatives is paramount for exploring their potential applications. Future research is expected to move beyond traditional methods towards more sophisticated and sustainable synthetic strategies.

Recent advancements in organic synthesis, particularly in the realm of C-H bond activation, offer a powerful tool for the direct functionalization of the quinoline (B57606) core. acs.org Researchers are likely to investigate transition-metal-catalyzed reactions, for instance using ruthenium(II), to selectively introduce substituents at various positions on the 2-arylquinolin-4(1H)-one scaffold, a related quinoline structure. acs.org Adapting such methodologies to the this compound framework could enable the late-stage diversification of lead compounds, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Furthermore, multicomponent reactions (MCRs) are emerging as a highly efficient strategy for the construction of complex molecular architectures in a single step. rsc.org The development of novel MCRs that incorporate the this compound core as a building block would be a significant step forward. These reactions are known for their high atom economy and ability to generate structural diversity, which are key principles of green chemistry. nih.gov The use of nanocatalysts in these synthetic protocols is also a promising avenue, as they have demonstrated high efficiency and reusability in the synthesis of other quinoline derivatives. nih.gov

Future synthetic research will also likely focus on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. thesciencein.org The integration of this scaffold with other bioactive frameworks, such as pyrimidine (B1678525) or piperazine, could lead to new compounds with enhanced or synergistic biological activities. thesciencein.orgresearchgate.net

Development of New Applications for the Quinolinylmethanamine Scaffold in Chemical Biology

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurring presence in bioactive compounds. usc.edunih.gov Derivatives of this compound are well-positioned to be explored for a variety of new roles in chemical biology.

One promising area is the development of chemical probes to study biological systems. The unique fluorescence properties that can be associated with quinoline derivatives, potentially modulated by the difluoro substitution pattern, could be harnessed to design novel sensors and imaging agents. These tools could be used to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease mechanisms.

Moreover, the quinolinylmethanamine scaffold can serve as a template for the design of inhibitors for various enzymes and receptors. nih.govnih.gov For instance, fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov The this compound core could be elaborated to create new classes of antibacterial agents, potentially with activity against resistant strains. The difluoro substitution can enhance binding affinity and alter the pharmacokinetic profile of the molecules. Beyond anti-bacterial applications, the versatile quinoline scaffold has been associated with a wide range of biological activities, including anticancer, antiviral, and antiprotozoal properties, opening up numerous avenues for investigation. nih.gov

The development of molecular hybrids based on this scaffold is another exciting prospect. By linking the this compound core to other molecules with known biological targets, researchers can create bifunctional molecules with novel modes of action. researchgate.net

Advancements in Rational Design Methodologies for Related Chemical Entities

The future development of derivatives of this compound will heavily rely on advancements in rational design and computational chemistry. rsc.org These approaches allow for the in silico prediction of a molecule's properties, saving significant time and resources in the drug discovery process.

Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the this compound scaffold affect its biological activity. nih.gov Computational docking studies can be employed to predict the binding modes of these derivatives with their biological targets, such as bacterial DNA gyrase. rsc.org This information can guide the design of new analogues with improved potency and selectivity. The strategic placement of the two fluorine atoms in the core structure is a key feature that can be exploited in rational design. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence protein-ligand interactions.

Homology modeling can be used to generate three-dimensional structures of target proteins for which experimental structures are not available. rsc.org This allows for virtual screening of libraries of this compound derivatives to identify promising lead compounds. Furthermore, polypharmacology, the concept of designing single molecules that can interact with multiple targets, is an emerging strategy in drug design. nih.gov The quinoline scaffold is well-suited for this approach, and computational methods can aid in the design of derivatives with tailored polypharmacological profiles to address complex diseases or to combat drug resistance. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,7-Difluoroquinolin-6-yl)methanamine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous fluorinated quinolines are prepared by reacting halogenated intermediates with amines under reflux in ethyl acetate with triethylamine as a base . Optimization involves adjusting reaction time (e.g., 5–12 hours), temperature (e.g., 75–85°C), and stoichiometry of reducing agents (e.g., SnCl₂·2H₂O for nitro group reduction) . Catalysts like Fe powder in acetic acid or POCl₃ for phosphorylation steps may enhance yields .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H/¹³C/¹⁹F) are essential for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹). Purity is assessed via HPLC (≥95% purity) and thin-layer chromatography (TLC) with ethyl acetate/hexane systems . Quantitative ¹⁹F NMR can resolve fluorination patterns .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent amine oxidation. Use desiccants to minimize hygroscopicity. During handling, wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and neutralized before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated quinoline derivatives?

- Methodology : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, cell lines) or impurities. Conduct dose-response studies with rigorous controls (e.g., solvent-only and reference inhibitors). Validate findings using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance). Cross-reference toxicological profiles of fluorinated hydrocarbons for mechanistic insights .

Q. What strategies improve the yield of intermediates in multi-step synthesis involving fluorinated quinolines?

- Methodology : Optimize isolation techniques for polar intermediates (e.g., column chromatography with silica gel or reverse-phase HPLC). For unstable diamines, use in situ generation without isolation . Catalytic hydrogenation (Pd/C or Raney Ni) or microwave-assisted synthesis reduces reaction times and byproduct formation .

Q. How do fluorination patterns on the quinoline core influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Fluorine’s electron-withdrawing effect enhances electrophilicity at adjacent positions. Compare reactivity of 5,7-difluoro vs. monofluoro derivatives using kinetic studies (e.g., monitoring reaction rates via LC-MS). Computational modeling (DFT) predicts charge distribution and transition states .

Q. What methodologies are effective in assessing the compound’s potential as a ligand in coordination chemistry?

- Methodology : Screen for metal binding (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration (monitor λ shifts at 250–400 nm) and cyclic voltammetry. Single-crystal X-ray diffraction confirms coordination geometry. Compare with structurally similar ligands like [(1r,4r)-4-[(dimethylamino)methyl]cyclohexyl]methanamine .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) for fluorinated quinolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.